2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFCIOGTUACBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1N=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Precursor Functionalization
A foundational approach involves the use of substituted pyridine derivatives as starting materials. For instance, 3-chloronicotinic acid ethyl ester serves as a critical precursor due to its reactive 3-chloro group, which undergoes nucleophilic displacement. Treatment with ethylene glycol under basic conditions (e.g., sodium hydride in DMF) generates an alkoxide intermediate, facilitating intramolecular cyclization to form the dihydrofuran ring. This method, adapted from furo[2,3-b]pyridine syntheses, requires precise control of reaction time (12–18 hours) and temperature (80–100°C) to achieve yields of 60–65%.
Decarboxylation and Cyanation
Following cyclization, the ester group at the 5-position is saponified to a carboxylic acid using aqueous NaOH (2 M, 70°C, 4 hours) and subsequently decarboxylated under acidic conditions (HCl, reflux). The resulting intermediate, 2,3-dihydrofuro[3,2-b]pyridin-5-ol, is converted to a triflate (using triflic anhydride and pyridine) to enable palladium-catalyzed cyanation. Employing Zn(CN)₂ and a Pd(PPh₃)₄ catalyst in DMF at 120°C for 6 hours introduces the nitrile group, yielding the target compound in 45–50% overall yield.
Cycloaddition-Based Strategies
Inverse-Electron-Demand Diels-Alder Reaction
An alternative route leverages 1,2,4-triazines functionalized with alkynes as dienophiles. Heating the triazine derivative with a dihydrofuran-containing diene at 150°C in toluene induces a [4+2] cycloaddition, forming the fused pyridine ring. Subsequent oxidation of the intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the pyridine ring, while the nitrile group is introduced via a Sonogashira coupling with trimethylsilyl cyanide (TMSCN) and CuI catalysis. This method achieves moderate yields (55–60%) but offers excellent regiocontrol.
α,β-Unsaturated Carbonyl Condensation
Reaction of 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds (e.g., methyl vinyl ketone) under microwave irradiation (100°C, 30 minutes) facilitates aza-annulation, directly forming the pyridine ring. The pre-existing nitrile group on the furan precursor is retained in the final product, streamlining the synthesis. Yields for this one-pot process range from 65% to 70%, with purity >95% after recrystallization.
Palladium-Catalyzed Cross-Coupling Approaches
Cyanide Displacement of Triflates
As outlined in Section 1.2, triflate intermediates derived from dihydrofuropyridinols are pivotal for late-stage cyanation. Optimized conditions (Pd₂(dba)₃, dtbpf ligand, Zn(CN)₂, 120°C) minimize side reactions such as hydrolysis, improving yields to 70–72%.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 3-Chloronicotinic acid ethyl ester | Alkoxide cyclization, cyanation | 45–50% | Scalable, fewer purification steps | Low overall yield due to decarboxylation |
| Diels-Alder Cycloaddition | 1,2,4-Triazines + alkynes | [4+2] Cycloaddition, oxidation | 55–60% | High regioselectivity | Requires high temperatures |
| α,β-Unsaturated Carbonyl Condensation | 2-Amino-4,5-dihydro-3-furancarbonitrile | Aza-annulation | 65–70% | One-pot synthesis, retains nitrile group | Limited substrate scope |
| Palladium-Catalyzed Cyanation | 5-Bromo-dihydrofuropyridine | Suzuki-Miyaura coupling | 75–78% | High efficiency, scalable | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Sodium Borohydride: Used for reduction reactions.
Nucleophiles: Used in substitution reactions to modify the nitrile group.
Major Products Formed:
4,6-Diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles: Formed through reduction reactions.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its structural motif allows for the creation of more complex molecules, which can be used in different chemical reactions. For instance, it can undergo reduction reactions using sodium borohydride to yield diastereoselective products. Additionally, the nitrile group in this compound can participate in nucleophilic substitution reactions, facilitating the formation of diverse derivatives .
Interaction with Nicotinic Receptors
2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile has shown significant biological activity through its interaction with nicotinic acetylcholine receptors (nAChRs). This interaction is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that this compound may modulate neurotransmission and exhibit neuroprotective effects .
Potential Anticancer Activity
Research indicates that derivatives of this compound possess anticancer properties. For example, compounds derived from this compound have demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells . The mechanism involves binding to specific molecular targets and disrupting critical cellular signaling pathways.
Medicinal Applications
Development of Therapeutics
The medicinal chemistry community is exploring this compound for its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy as ligands for melatonin receptors and for their role in treating conditions associated with tauopathies such as progressive supranuclear palsy and Alzheimer's disease .
Case Study: Alzheimer's Disease Treatment
A notable study highlighted the potential of this compound in treating Alzheimer's disease. The compound's ability to bind to nicotinic receptors was linked to improved cognitive function in animal models. The study emphasized the need for further research to confirm these findings and explore the compound's full therapeutic potential .
Industrial Applications
Material Development
In addition to its chemical and biological applications, this compound is being explored for industrial uses. Its derivatives may find applications in the development of new materials with specific properties tailored for various applications .
Mechanism of Action
The mechanism of action of 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to bind to nicotinic receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological conditions . Additionally, its anticancer activity is linked to the disruption of key cellular signaling pathways, such as those involving serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Physicochemical Properties
- Lipophilicity: Pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives (e.g., 5a, 5b) exhibit logP values ranging from 1.2–2.5, indicating moderate lipophilicity suitable for membrane permeability .
- Solubility: Chromeno[2,3-b]pyridines with polar substituents (e.g., -NH₂, -NO₂) show improved aqueous solubility , while the target compound’s dihydrofuro ring may confer intermediate solubility.
Stability and Reactivity
- The dihydrofuro ring’s partial saturation may enhance stability against oxidation compared to fully unsaturated systems like thieno[2,3-b]pyridines.
- The -CN group in the target compound is reactive under basic or nucleophilic conditions, enabling further functionalization (e.g., hydrolysis to amides or carboxylic acids).
Biological Activity
Overview
2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound recognized for its unique structural characteristics and potential biological activities. This compound, with the molecular formula CHNO and a molecular weight of 146.15 g/mol, features a fused furan and pyridine ring system along with a nitrile group at the 5-position. Its structural attributes suggest promising applications in medicinal chemistry, particularly in the development of therapeutic agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including nicotinic acetylcholine receptors (nAChRs). These interactions can influence neurotransmission, which may provide therapeutic benefits in neurological disorders such as Alzheimer's disease and other cognitive impairments . Additionally, derivatives of this compound have shown potential as inhibitors of inflammatory pathways, particularly through modulation of interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in innate immune responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a series of furan-pyridinone derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, one derivative demonstrated over 99% inhibition of cell growth in KYSE70 and KYSE150 cell lines at a concentration of 20 µg/mL , with an IC value of 0.655 µg/mL after 24 hours .
Table 1: Cytotoxicity Activity of Furan-Pyridinone Derivatives
| Compound | Cell Line | Concentration (µg/mL) | % Inhibition | IC (µg/mL) |
|---|---|---|---|---|
| 4c | KYSE70 | 20 | >99 | 0.655 |
| 4c | KYSE150 | 20 | >99 | 0.655 |
| 3b | KYSE70 | 40 | Moderate | - |
| 3e | KYSE150 | 40 | Moderate | - |
This table summarizes the cytotoxic effects observed in various derivatives against specific cancer cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the furan and pyridine moieties significantly impact biological activity. For example, the presence of certain substituents enhances anti-tumor activity; compounds with bromopropyl or isobutyl substituents exhibited stronger inhibitory effects on specific cancer cells compared to others. The findings suggest that optimizing substituent groups can lead to more potent anticancer agents.
Pharmacokinetics and Safety Profile
Research into the pharmacokinetics of derivatives has shown variable clearance rates and oral bioavailability, which are critical for therapeutic development. For instance, one derivative exhibited an IC value of 6.2 nM against IRAK4 but had high clearance rates that could limit its effectiveness in vivo . Understanding these parameters is essential for advancing these compounds from bench to bedside.
Case Studies and Research Findings
Several studies have explored the biological properties and therapeutic potentials of compounds related to this compound:
- Anticancer Studies : A study investigating furan-pyridinone derivatives reported significant anti-tumor activity against esophageal cancer cell lines, demonstrating the potential for these compounds in cancer therapy.
- Inflammatory Response Modulation : Compounds based on this scaffold have been shown to reduce pro-inflammatory cytokine production in vitro, indicating their potential utility in treating autoimmune diseases .
- Neuroprotective Effects : The ability of certain derivatives to bind to nicotinic receptors suggests their role in neuroprotection and cognitive enhancement.
Q & A
Q. What are the established synthetic routes for 2,3-dihydrofuro[3,2-b]pyridine-5-carbonitrile?
A diastereoselective method involves reacting 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with excess sodium borohydride. This process triggers pyrrole ring opening, followed by double reduction and tandem heterocyclization to form the fused furopyridine core . Key steps include controlling stoichiometry and reaction time to minimize byproducts.
Q. How should researchers confirm the structural identity of this compound?
Use a combination of 1H/13C NMR to analyze proton environments and carbon frameworks, HRMS for molecular weight validation, and X-ray crystallography to resolve stereochemical ambiguities. For example, crystallography confirmed the diastereoselectivity in analogous dihydrofuropyridines .
Q. What preliminary biological assays are suitable for evaluating its activity?
Screen for antimicrobial activity using in vitro bacterial inhibition assays (e.g., Staphylococcus aureus, E. coli) or anticonvulsant potential via maximal electroshock (MES) or pentylenetetrazole (PTZ) rodent models, as done for structurally related pyridine carbonitriles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization efficiency?
- Solvent polarity : Polar aprotic solvents (e.g., DMF, sulfolane) enhance cyclization rates in halogenation steps .
- Catalysts : Lewis acids like ZnCl₂ or KF improve yields in trifluoromethylation reactions for pyridine derivatives .
- Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and increases diastereoselectivity in microwave-assisted Diels-Alder syntheses of dihydrofuropyridines .
Q. How can stereochemical inconsistencies in synthesized batches be resolved?
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
- Computational modeling : DFT calculations predict favorable diastereomeric pathways, guiding synthetic adjustments to reaction pH or temperature .
- Crystallographic data : Compare experimental X-ray structures with computational models to identify configuration discrepancies .
Q. What strategies address low yields in multi-component reactions involving this compound?
- Pre-activation of intermediates : Use boronic acids or silyl-protected reagents to stabilize reactive intermediates .
- Stepwise vs. one-pot synthesis : For complex derivatives, isolate intermediates (e.g., 5-bromo-3-methoxypicolinonitrile) before proceeding to cyclization .
Data Contradiction Analysis
Q. Why do synthetic yields vary across literature reports for similar derivatives?
Discrepancies often arise from:
- Reagent purity : Trace moisture in NaBH₄ reduces reduction efficiency in dihydrofuropyridine syntheses .
- Temperature control : Exothermic reactions (e.g., borohydride reductions) require precise cooling to avoid side reactions .
- Substituent effects : Electron-withdrawing groups (e.g., -CN) on the pyridine ring slow cyclization kinetics, necessitating longer reaction times .
Methodological Recommendations
Future Research Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
